(2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine
CAS No.:
Cat. No.: VC17377460
Molecular Formula: C11H16BrN
Molecular Weight: 242.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16BrN |
|---|---|
| Molecular Weight | 242.16 g/mol |
| IUPAC Name | (2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine |
| Standard InChI | InChI=1S/C11H16BrN/c1-9(8-13(2)3)10-4-6-11(12)7-5-10/h4-7,9H,8H2,1-3H3/t9-/m0/s1 |
| Standard InChI Key | XQSVLEPCIIKDAC-VIFPVBQESA-N |
| Isomeric SMILES | C[C@@H](CN(C)C)C1=CC=C(C=C1)Br |
| Canonical SMILES | CC(CN(C)C)C1=CC=C(C=C1)Br |
Introduction
Structural Features:
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The molecule consists of a 4-bromophenyl group, which is an aromatic ring substituted with a bromine atom at the para position.
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A propan-1-amine backbone with two methyl groups attached to the nitrogen atom, forming a tertiary amine.
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The stereochemistry at the second carbon atom influences its interaction with biological targets.
Synthesis
The synthesis of (2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine typically involves the following steps:
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Starting Materials:
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4-bromobenzaldehyde or 4-bromoacetophenone as precursors for introducing the bromophenyl group.
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Dimethylamine for forming the tertiary amine functionality.
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A chiral catalyst or reagent to ensure the (2R) stereochemistry.
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Reaction Pathway:
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A common approach involves reductive amination, where a precursor ketone or aldehyde reacts with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride or borane complexes.
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Chiral resolution or asymmetric synthesis may be employed to achieve the desired enantiomeric purity.
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Purification:
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The product is purified using recrystallization or chromatography techniques to ensure high stereochemical fidelity and purity.
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Biological Relevance
The compound's structure suggests potential activity in biological systems due to:
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Aromatic Substitution: The bromophenyl group may engage in π-stacking interactions with biological targets.
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Tertiary Amine Functionality: This moiety often plays a role in neurotransmitter analogs or receptor binding.
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Chirality: The (2R) configuration may influence its binding affinity and selectivity for specific enzymes or receptors.
Potential Applications:
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Pharmacology: Compounds with similar structures are investigated as ligands for monoamine transporters (e.g., dopamine or serotonin transporters), which are critical in neuropharmacology.
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Chemical Probes: It may serve as an intermediate for synthesizing more complex molecules used in medicinal chemistry.
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